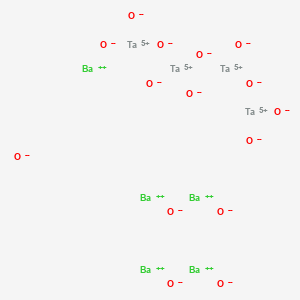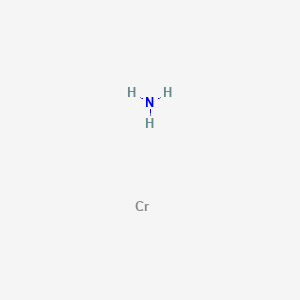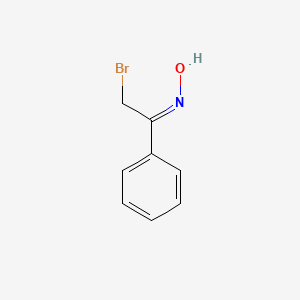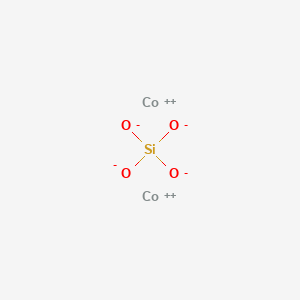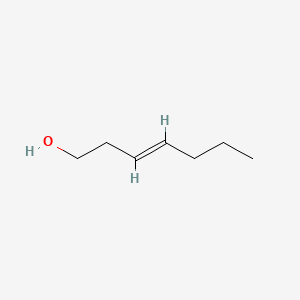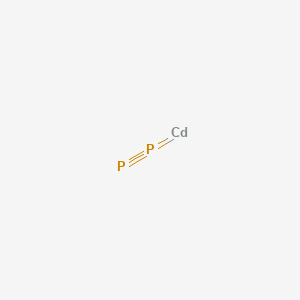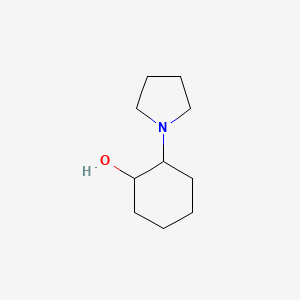
Cyclohexanol, 2-(1-pyrrolidinyl)-
説明
Synthesis Analysis
The synthesis of cyclohexanol derivatives often involves complex reactions including cycloadditions and Michael addition reactions. For instance, the double 1,3-dipolar cycloaddition of 2,6-bis(arylmethylidene)-cyclohexanones with azomethine ylide derived from paraformaldehyde and sarcosine yields bis-spiro-pyrrolidines in good yield, showcasing a novel entry into the synthesis of complex cyclohexanol structures (Raj & Raghunathan, 2002). Additionally, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine has been demonstrated as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, further emphasizing the versatility in synthesizing cyclohexanol derivatives (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of cyclohexanol derivatives is characterized by their cyclohexanone and pyrrolidine rings adopting specific conformations. For example, in one compound, the cyclohexanone ring adopts a slightly distorted chair conformation, and the pyrrolidine ring is in an envelope conformation. This detailed structural analysis is supported by spectroscopic techniques, underscoring the complex nature of these molecules (Athimoolam et al., 2007).
Chemical Reactions and Properties
Cyclohexanol derivatives engage in a range of chemical reactions, highlighting their reactivity and functional versatility. For instance, the resolution of trans-(±)-2-(pyrrolidinyl)cyclohexanol and its methyl ether with chiral 1,1′-bi-2-naphthol and boric acid demonstrates the enantioselective potential of these compounds. Such reactions are pivotal for understanding the chemical properties and potential applications of cyclohexanol derivatives (Periasamy et al., 1999).
Physical Properties Analysis
The physical properties of cyclohexanol derivatives, such as their crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. The crystal packing of these compounds often involves intricate networks of C-H⋯O, O-H⋯N, and π-π interactions, contributing to their distinct physical properties and potential for forming stable crystal structures (Samshuddin et al., 2014).
Chemical Properties Analysis
The chemical properties of cyclohexanol derivatives are defined by their reactivity in various organic reactions. For example, pyrrolidinyl-sulfamide derivatives have been identified as efficient bifunctional organocatalysts for the direct Michael addition of cyclohexanone to a wide range of nitroalkenes, demonstrating the chemical versatility and potential applicability of these compounds in organic synthesis (Chen et al., 2011).
科学的研究の応用
1. Synthesis of Spiroindole and Spirooxindole Scaffolds
- Application Summary: “Cyclohexanol, 2-(1-pyrrolidinyl)-” is used in the synthesis of spiroindole and spirooxindole scaffolds, which are important spiro-heterocyclic compounds in drug design processes . These compounds have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Methods of Application: The synthesis involves an intramolecular cyclization via an oxidative C–H/N–H bond coupling procedure in the presence of an iodide/H2O2 as a catalytic system .
- Results or Outcomes: The synthesis of these compounds has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .
2. Chiral Pyrrolidine-Substituted Ferrocene-Derived Ligands
- Application Summary: “Cyclohexanol, 2-(1-pyrrolidinyl)-” is used in the design and synthesis of a series of chiral pyrrolidine-substituted ferrocene-derived ligands .
- Methods of Application: The proficiency of this novel structural motif was demonstrated in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides .
- Results or Outcomes: The products were obtained with full conversions and excellent levels of enantioselectivities of up to >99.9% ee and 97.7 .
3. Chemical Intermediate
- Application Summary: “Cyclohexanol, 2-(1-pyrrolidinyl)-” can serve as an intermediate in chemical synthesis .
- Methods of Application: It is most commonly used in the production of adipic acid and caprolactam .
- Results or Outcomes: These are precursors to Nylon-6,6 and Nylon-6 respectively .
4. Drug Discovery
- Application Summary: The five-membered pyrrolidine ring in “Cyclohexanol, 2-(1-pyrrolidinyl)-” is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application: The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results or Outcomes: This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 2-(1-pyrrolidinyl)- | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


